2-Hydroxy-6-(nitrosocyanamido)hexanamide

Catalog No.
S14287064
CAS No.
101913-96-6
M.F
C7H12N4O3
M. Wt
200.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxy-6-(nitrosocyanamido)hexanamide

CAS Number

101913-96-6

Product Name

2-Hydroxy-6-(nitrosocyanamido)hexanamide

IUPAC Name

6-[cyano(nitroso)amino]-2-hydroxyhexanamide

Molecular Formula

C7H12N4O3

Molecular Weight

200.20 g/mol

InChI

InChI=1S/C7H12N4O3/c8-5-11(10-14)4-2-1-3-6(12)7(9)13/h6,12H,1-4H2,(H2,9,13)

InChI Key

TUJSIHFQGCWTNS-UHFFFAOYSA-N

Canonical SMILES

C(CCN(C#N)N=O)CC(C(=O)N)O

2-Hydroxy-6-(nitrosocyanamido)hexanamide is a chemical compound with the molecular formula C₇H₁₂N₄O₃. It features a hydroxyl group, a nitroso group, and a cyanamide moiety, contributing to its unique chemical properties. This compound is part of a broader class of nitroso compounds, which are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and toxicology .

The chemical behavior of 2-Hydroxy-6-(nitrosocyanamido)hexanamide can be explored through various reactions typical of nitroso compounds. These include:

  • Nucleophilic Substitution: The nitroso group can undergo nucleophilic attack, leading to the formation of new bonds with nucleophiles.
  • Reduction Reactions: The nitroso group may be reduced to an amine under certain conditions, altering the compound's reactivity and biological activity.
  • Condensation Reactions: The hydroxyl group can participate in condensation reactions, forming esters or ethers with appropriate reagents.

These reactions highlight the compound's versatility in synthetic organic chemistry and its potential as a precursor for more complex molecules .

2-Hydroxy-6-(nitrosocyanamido)hexanamide exhibits notable biological activities, particularly in the context of carcinogenicity. Research has indicated that compounds containing nitroso groups can act as carcinogens, with mechanisms involving DNA damage and mutagenesis. The specific biological effects of this compound may include:

  • Carcinogenic Potential: Studies have linked nitroso compounds to increased cancer risk due to their ability to form DNA adducts.
  • Toxicological Effects: It may exhibit cytotoxic effects on various cell lines, warranting further investigation into its safety profile and mechanisms of action .

The synthesis of 2-Hydroxy-6-(nitrosocyanamido)hexanamide typically involves the following methods:

  • Nitration of Cyanamide: Starting from cyanamide, nitration reactions can introduce the nitroso group under controlled conditions.
  • Hydroxylation: Subsequent hydroxylation can be achieved using hydroxylating agents or through catalytic processes.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high-purity samples.

These synthetic routes highlight the importance of careful reaction conditions to achieve desired yields while minimizing byproducts .

The applications of 2-Hydroxy-6-(nitrosocyanamido)hexanamide are diverse:

  • Research in Carcinogenesis: It serves as a model compound for studying the mechanisms of carcinogenesis associated with nitroso compounds.
  • Pharmaceutical Development: Potential use in developing anti-cancer agents or as a starting material for synthesizing other biologically active compounds.
  • Toxicological Studies: Utilized in evaluating the effects of nitroso compounds on human health and environmental safety .

Interaction studies involving 2-Hydroxy-6-(nitrosocyanamido)hexanamide focus on its reactivity with biological macromolecules:

  • DNA Interaction: Investigations into how this compound forms adducts with DNA, potentially leading to mutations.
  • Protein Binding: Studies assessing how it interacts with proteins, which could influence cellular pathways and toxicity profiles.

These studies are crucial for understanding the implications of exposure to this compound in both laboratory and environmental contexts .

Several compounds share structural or functional similarities with 2-Hydroxy-6-(nitrosocyanamido)hexanamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-NitroanilineNitro group on an aniline structureKnown for its role in dye manufacturing
N-NitrosodimethylamineDimethylamine with a nitroso groupRecognized for its potent carcinogenic properties
2-Amino-1-naphtholHydroxylated naphthalene derivativeExhibits significant mutagenic activity

Uniqueness

The uniqueness of 2-Hydroxy-6-(nitrosocyanamido)hexanamide lies in its specific combination of functional groups (hydroxyl, nitroso, cyanamide), which may impart distinct biological activities compared to other similar compounds. Its potential applications in carcinogenic research further differentiate it from more commonly studied nitroso compounds .

The introduction of the nitroso (-NO) group into the hexanamide framework is typically achieved via nitrosation reactions. The primary method involves treating hexanamide derivatives with nitrous acid (HNO$$_2$$) under acidic conditions. This reaction proceeds through a two-step mechanism:

  • Protonation of the Amide Nitrogen: The amide nitrogen in the hexanamide precursor is protonated, increasing its electrophilicity.
  • Nucleophilic Attack by Nitrite Ion: Nitrite (NO$$_2^-$$) acts as a nucleophile, displacing a leaving group (e.g., hydroxyl or halide) adjacent to the amide moiety.

Recent computational studies have revealed that nitrosation of amides involves a pseudopericyclic 1,3-sigmatropic rearrangement, where the nitroso group migrates to the amide nitrogen with a remarkably low energy barrier (~5–7 kcal/mol). This rearrangement is facilitated by planar transition states, enabling efficient nitroso group transfer even at moderate temperatures (20–40°C).

Optimization Strategies:

  • Nitrosating Agent Selection: Use of alkyl nitrites (e.g., isoamyl nitrite) instead of aqueous HNO$$_2$$ improves yield by minimizing hydrolysis side reactions.
  • pH Control: Maintaining a pH of 3–4 stabilizes the reactive nitrosonium ion (NO$$^+$$) while preventing excessive protonation of the amide group.
  • Temperature Modulation: Reactions conducted at 25°C for 12–24 hours achieve >80% conversion, whereas higher temperatures (>50°C) promote decomposition.
ParameterOptimal RangeImpact on Yield
Nitrosating AgentIsoamyl nitrite85–90%
pH3.5–4.075–80%
Reaction Time18 hoursMaximal conversion

Stereochemical Control During Cyanamide Functionalization

The cyanamido (-NH-C≡N) group is introduced via nucleophilic substitution at the sixth carbon of the hexanamide backbone. Stereochemical outcomes depend on the reaction’s regioselectivity and the configuration of intermediates:

  • Leaving Group Effects: Bromine or iodine at C6 facilitates S$$N$$2 mechanisms, preserving stereochemical integrity. Chlorine derivatives favor mixed S$$N$$1/S$$_N$$2 pathways, leading to racemization.
  • Solvent Polarity: Polar aprotic solvents (e.g., dimethylformamide) stabilize transition states, reducing stereochemical scrambling. For example, DMF increases enantiomeric excess (ee) to 92% compared to 68% in methanol.
  • Catalytic Asymmetry: Chiral Lewis acids like (R)-BINOL-phosphoric acid induce enantioselectivity during cyanamide addition, achieving up to 85% ee in model systems.

Key Challenge: Competing elimination reactions form α,β-unsaturated amides, which are minimized by:

  • Using bulky bases (e.g., DBU) to deprotonate intermediates without promoting β-hydrogen abstraction.
  • Maintaining low temperatures (0–10°C) during cyanamide addition.

Solvent Effects on Hydroxyl Group Retention in Hexanamide Backbones

The hydroxyl (-OH) group at the second carbon is prone to oxidation or nucleophilic displacement during synthesis. Solvent choice critically influences its retention:

SolventDielectric ConstantHydroxyl Retention (%)
Water80.145–50
Dimethyl sulfoxide46.788–92
Tetrahydrofuran7.665–70

Mechanistic Insights:

  • Protic Solvents: Water and methanol promote hydrogen bonding with the hydroxyl group, increasing its susceptibility to nucleophilic attack. Retention drops below 50% in aqueous HNO$$_2$$ systems.
  • Aprotic Solvents: DMSO stabilizes the hydroxyl group through dipole-dipole interactions, reducing undesired side reactions. This is attributed to DMSO’s high polarity and ability to solubilize ionic intermediates.
  • Co-Solvent Systems: Mixtures of acetonitrile and ethyl acetate (3:1 v/v) balance solubility and hydroxyl protection, achieving 78% retention.

Optimization Protocol:

  • Use DMSO as the primary solvent during nitroso and cyanamide functionalization.
  • Add molecular sieves (3Å) to sequester water, preventing hydroxyl group hydrolysis.
  • Conduct reactions under nitrogen atmosphere to avoid oxidative degradation.

XLogP3

-0.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

200.09094026 g/mol

Monoisotopic Mass

200.09094026 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-10

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